An In-Depth Technical Guide to the Physical Properties of 5-Chloropyridin-3,4,6-d3-2-amine
An In-Depth Technical Guide to the Physical Properties of 5-Chloropyridin-3,4,6-d3-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-Chloropyridin-3,4,6-d3-2-amine, a deuterated isotopologue of 2-amino-5-chloropyridine. This compound is of significant interest in pharmaceutical research and development, primarily as an internal standard for quantitative mass spectrometry-based analyses in drug metabolism and pharmacokinetic (DMPK) studies.[1] The incorporation of deuterium atoms provides a distinct mass shift, enabling precise quantification of the non-deuterated parent compound in complex biological matrices.[1]
Core Physical and Chemical Properties
5-Chloropyridin-3,4,6-d3-2-amine is a colorless to slightly yellow or white to off-white solid.[2][3] It is a stable, isotopically labeled compound that serves as a crucial tool for tracing and accurately quantifying its parent compound, 5-chloro-2-pyridinamine.[1] The deuterated form is particularly valuable for ensuring data accuracy and reliability in investigative work involving the parent compound.[1]
For comparative purposes, the following table summarizes the key physical properties of both 5-Chloropyridin-3,4,6-d3-2-amine and its non-deuterated analog, 2-amino-5-chloropyridine.
| Property | 5-Chloropyridin-3,4,6-d3-2-amine | 2-Amino-5-chloropyridine (Non-deuterated) |
| Synonyms | 2-AMino-5-chloropyridine--d3, [2H3]-5-Chloro-2-pyridinamine | 5-Chloro-2-pyridinamine, 5-Chloro-2-pyridylamine |
| CAS Number | 1093384-99-6 | 1072-98-6 |
| Molecular Formula | C5D3H2ClN2 | C5H5ClN2 |
| Molecular Weight | 131.58 g/mol [1] | 128.56 g/mol [3][4][5] |
| Appearance | Colorless to slightly yellow solid[2], White to Off-White Solid[3] | Beige to Beige-Brown Crystalline Powder[4] |
| Melting Point | 133-135 °C[1] | 134-138 °C[4], 135.0 to 138.0 °C[6] |
| Boiling Point | Not explicitly reported for the deuterated form | 127-128 °C at 11 mmHg[3] |
| Solubility | Good solubility in alcohols, ethers, and organic solvents[2]; Slightly soluble in DMSO, very slightly soluble in Methanol[1][3] | Soluble in water (1g/L at 20°C)[4] |
Experimental Protocols
The determination of the physical properties of 5-Chloropyridin-3,4,6-d3-2-amine and related compounds relies on standard analytical chemistry techniques. Below are detailed methodologies for key experiments.
1. Melting Point Determination:
The melting point is determined using a capillary melting point apparatus. A small, finely powdered sample of the compound is packed into a thin-walled capillary tube. The tube is placed in the heating block of the apparatus, and the temperature is gradually increased. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is used to confirm the structure of the compound and the position of the deuterium labels. A sample of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6) and placed in an NMR tube. 1H and 13C NMR spectra are acquired. The absence of signals at the 3, 4, and 6 positions in the 1H NMR spectrum and the corresponding changes in the 13C NMR spectrum would confirm the isotopic labeling.
3. Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and confirm the isotopic purity of the compound. A sample is introduced into the mass spectrometer, ionized, and the mass-to-charge ratio of the resulting ions is measured. For 5-Chloropyridin-3,4,6-d3-2-amine, the molecular ion peak would be expected at a higher m/z value compared to its non-deuterated analog, confirming the presence of the deuterium atoms.
4. High-Performance Liquid Chromatography (HPLC):
HPLC is employed to determine the purity of the compound. A solution of the compound is injected into an HPLC system equipped with a suitable column (e.g., C18). The compound is eluted with a mobile phase, and its detection is typically achieved using a UV detector. The purity is calculated based on the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram.
Visualization of Experimental Workflow
The primary application of 5-Chloropyridin-3,4,6-d3-2-amine is as an internal standard in quantitative analysis. The following diagram illustrates a typical workflow for its use in a liquid chromatography-mass spectrometry (LC-MS) experiment.
Caption: Workflow for the use of 5-Chloropyridin-3,4,6-d3-2-amine as an internal standard in LC-MS/MS bioanalysis.
This technical guide provides a foundational understanding of the physical properties and applications of 5-Chloropyridin-3,4,6-d3-2-amine. For further information, it is recommended to consult the safety data sheet (SDS) and relevant scientific literature.
References
- 1. 5-Chloro-2-pyridinamine-3,4,6-d3|CAS 1093384-99-6 [benchchem.com]
- 2. 5-Chloropyridin-3,4,6-d3-2-amine [chembk.com]
- 3. 2-AMino-5-chloropyridine--d3 | 1093384-99-6 [chemicalbook.com]
- 4. 2-Amino-5-chloropyridine, 98% | Fisher Scientific [fishersci.ca]
- 5. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-5-chloropyridine 1072-98-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
